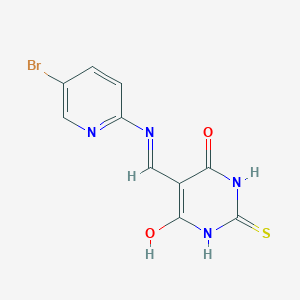

(2S)-2-amino-2-phenyl-N-(propan-2-yl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

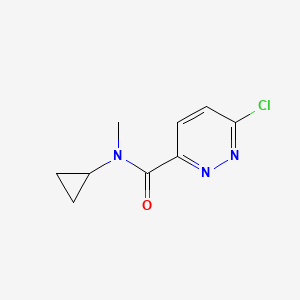

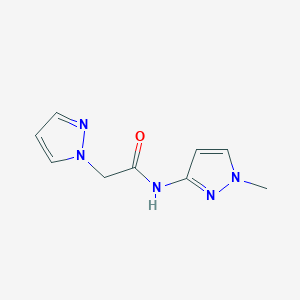

(2S)-2-amino-2-phenyl-N-(propan-2-yl)acetamide hydrochloride, also known as APA or N-Isopropylphenylalanine, is a synthetic amino acid derivative that has gained attention in the scientific community for its potential applications in various fields. APA is a chiral compound with two enantiomers, (S)-APA and (R)-APA, and its hydrochloride salt is commonly used for its stability and solubility properties. In

Aplicaciones Científicas De Investigación

Unusual Products of Aqueous Chlorination

Research on atenolol's reaction with hypochlorite under wastewater disinfection conditions identified unusual products, including derivatives of propan-2-yl)acetamide. These studies highlight the compound's behavior in environmental contexts and its potential phytotoxic activity (DellaGreca et al., 2009).

Radiosynthesis for Study on Metabolism

A study on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides required high specific activity for metabolic and mode of action studies, demonstrating the compound's importance in agricultural research (Latli & Casida, 1995).

Synthesis of Halo-Indanones and Tetralones

The regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide led to the synthesis of halo-indanones and tetralones, indicating the compound's utility in the synthesis of complex organic molecules (Nguyen et al., 2003).

Antimalarial Activity Studies

A series related to tebuquine, involving derivatives of (propan-2-yl)acetamide, showed increasing antimalarial potency, highlighting its potential in medical research for treating resistant strains of malaria (Werbel et al., 1986).

Crystal Structure and Hydrogen Bonding Studies

The crystal structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide revealed insights into molecular orientation and hydrogen bonding, contributing to the understanding of molecular interactions in solid-state chemistry (Helliwell et al., 2011).

Propiedades

IUPAC Name |

(2S)-2-amino-2-phenyl-N-propan-2-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8(2)13-11(14)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBOPAVUCIHAAI-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)[C@H](C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2583715.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)

![tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane](/img/structure/B2583719.png)

![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)

![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)